molecular formula C15H19FN4OS B2423394 2-((4-fluorophenyl)thio)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide CAS No. 2034561-67-4

2-((4-fluorophenyl)thio)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Cat. No. B2423394
CAS RN: 2034561-67-4
M. Wt: 322.4
InChI Key: ZMBFIUUGDIBGPA-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C15H19FN4OS and its molecular weight is 322.4. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluorophenyl)thio)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorophenyl)thio)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Cheminformatics Studies

A study conducted by Hassan et al. (2022) synthesized a series of 1,2,4-triazole based compounds, including derivatives closely related to the chemical , for inhibitory activity against mushroom tyrosinase. This research aimed at discovering novel scaffolds for designing drugs against melanogenesis. The specific compound N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide exhibited significant inhibitory activity, suggesting potential applications in treatments targeting pigmentation disorders such as melanoma (Hassan et al., 2022).

Fluorescent Probes and Sensing Applications

Zhang et al. (2014) designed novel surfactant-like pyrene derivatives containing a triazole unit for fluorescence studies. These compounds aggregate in aqueous phases and demonstrate the ability to sense polarity and certain lanthanide ions based on the micro-polarities of their environments. Such probes could have broad applications in biochemical and medical research, including the detection of ions in biological systems (Zhang et al., 2014).

Antifungal and Apoptotic Effects

A study by Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds and tested their antifungal and apoptotic activities against various Candida species. Compounds were found to exhibit potent antifungal activity and induced apoptosis in fungal cells, highlighting their potential as antifungal agents and for further development into treatments for fungal infections (Çavușoğlu et al., 2018).

Antibacterial Agents

Research by Alharbi and Alshammari (2019) involved synthesizing fluorine-substituted amino-1,2,4-triazines, demonstrating interesting activity against various bacterial strains. This study suggests that such compounds can be developed as antibacterial agents, potentially addressing the growing concern over antibiotic resistance (Alharbi & Alshammari, 2019).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4OS/c1-11(2)14(9-20-8-7-17-19-20)18-15(21)10-22-13-5-3-12(16)4-6-13/h3-8,11,14H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBFIUUGDIBGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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